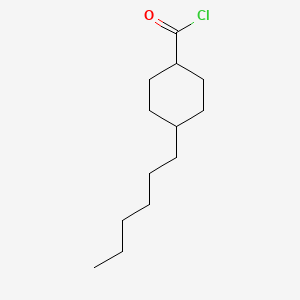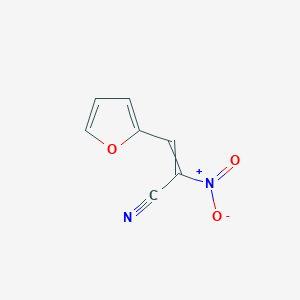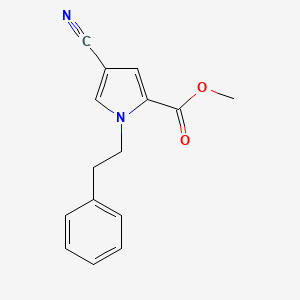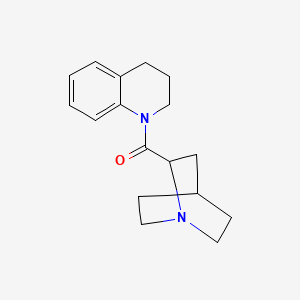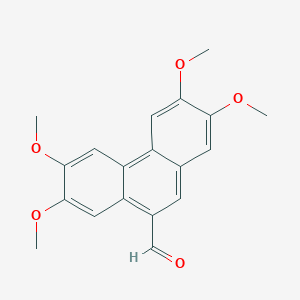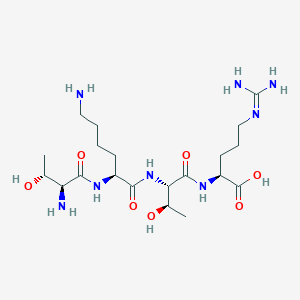
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of threonine, lysine, and ornithine residues, with a unique modification at the N5 position of the ornithine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The threonine residues can be oxidized to form hydroxy acids.
Reduction: Reduction reactions can target the diaminomethylidene group, potentially converting it to a simpler amine.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation: Hydroxy acids.
Reduction: Amines.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic uses, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Threonyl-L-lysyl-L-threonyl-L-ornithine: Lacks the diaminomethylidene modification.
L-Threonyl-L-lysyl-L-threonyl-L-arginine: Contains arginine instead of ornithine.
L-Threonyl-L-lysyl-L-threonyl-L-histidine: Contains histidine instead of ornithine.
Uniqueness
L-Threonyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Propiedades
Número CAS |
67056-78-4 |
|---|---|
Fórmula molecular |
C20H40N8O7 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H40N8O7/c1-10(29)14(22)17(32)26-12(6-3-4-8-21)16(31)28-15(11(2)30)18(33)27-13(19(34)35)7-5-9-25-20(23)24/h10-15,29-30H,3-9,21-22H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,34,35)(H4,23,24,25)/t10-,11-,12+,13+,14+,15+/m1/s1 |
Clave InChI |
HHQXFLMLICNJDW-UMBPPFEGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


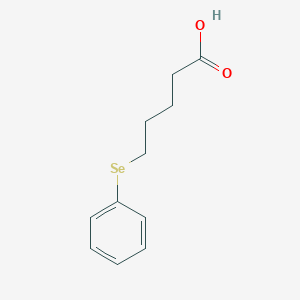

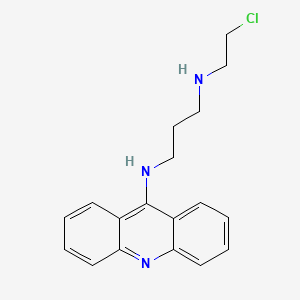
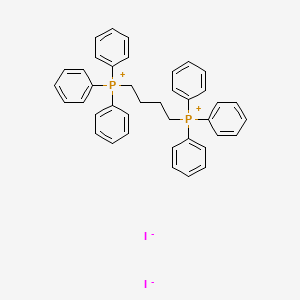
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
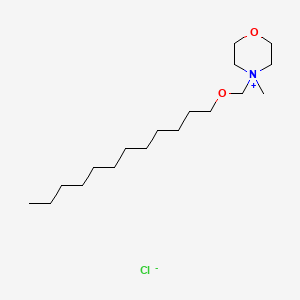
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
